2-(Thiophen-2-ylmethoxy)acetic acid
Description
Properties
Molecular Formula |
C7H8O3S |
|---|---|
Molecular Weight |
172.20 g/mol |
IUPAC Name |
2-(thiophen-2-ylmethoxy)acetic acid |
InChI |
InChI=1S/C7H8O3S/c8-7(9)5-10-4-6-2-1-3-11-6/h1-3H,4-5H2,(H,8,9) |
InChI Key |
DKRHUAKZSKVFMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)COCC(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
1.1. Inhibition of mPGES-1
One of the most promising applications of 2-(thiophen-2-ylmethoxy)acetic acid is its role as a lead compound for developing inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1). This enzyme is crucial in the biosynthesis of prostaglandin E2 (PGE2), which is implicated in inflammation and cancer progression. Research has demonstrated that derivatives of this compound exhibit selective inhibitory activity against mPGES-1, making them suitable candidates for anti-inflammatory and anti-cancer therapies. Specifically, compounds derived from this acid showed IC50 values in the low micromolar range against A549 cell lines, indicating their potential efficacy in clinical applications targeting inflammation-related disorders and tumors .
1.2. Antibiotic Development
The compound serves as an intermediate in synthesizing various antibiotics, particularly cephalosporins. It has been linked to the development of broad-spectrum antibiotics such as cefoxitin and cefaloridine. The synthesis pathways often involve reactions that incorporate this compound into more complex antibiotic structures, enhancing their therapeutic efficacy against bacterial infections .
Agricultural Applications
2.1. Pesticide and Herbicide Development
In agricultural chemistry, this compound is utilized as a building block for synthesizing pesticides and herbicides. Its derivatives have shown effectiveness in controlling various agricultural pests and weeds, contributing to improved crop yields and sustainable farming practices. The compound's ability to act as a synthetic precursor allows for the development of novel agrochemicals that are both effective and environmentally friendly .
Material Science
3.1. Dye Synthesis
The compound also finds application in the dye industry, where it is used to synthesize intermediates for producing various dyes. These dyes are particularly suited for coloring synthetic fibers such as polyacrylonitrile and polyester, highlighting the versatility of this compound beyond traditional chemical applications .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Gerstmeier et al., 2021 | mPGES-1 Inhibition | Identified this compound derivatives as effective mPGES-1 inhibitors with low micromolar IC50 values. |
| Nakanishi et al., 2010 | Cancer Therapy | Demonstrated that compounds based on this acid can selectively inhibit PGE2 synthesis linked to tumor development. |
| Akitake et al., 2013 | Inflammation Disorders | Explored the role of mPGES-1 inhibitors in treating conditions like arthritis and atherosclerosis using derivatives of this compound. |
Comparison with Similar Compounds
2-Thiopheneacetic Acid (Thiophene-2-acetic Acid)
2-(Thiophen-2-ylthio)acetic Acid
- Structure : Thioether linkage (-S-) between the thiophene and acetic acid.
- Properties :
- Applications: Limited data, but thioether-containing compounds are often explored in drug design for their metabolic stability.
2-Amino-2-(5-methylthiophen-2-yl)acetic Acid
- Structure: Amino group (-NH₂) substituted on the thiophene ring.
- Properties: Molecular Formula: C₈H₉NO₂S . Reactivity: The electron-donating amino group enhances aromatic ring reactivity and may increase solubility in acidic conditions.
- Applications: Not explicitly stated, but amino-substituted thiophenes are common in bioactive molecules.
- Key Differences: The amino group introduces basicity, which could influence pharmacokinetics compared to the methoxy-linked compound.
2-(3-Bromo-4-methoxyphenyl)acetic Acid
- Structure : Phenyl ring with bromo (-Br) and methoxy (-OCH₃) substituents attached to acetic acid.
- Properties :
- Applications : Intermediate in natural product synthesis (e.g., Combretastatin A-4, an anticancer agent) .
- Key Differences : Replacing thiophene with a brominated phenyl ring alters π-π stacking and electronic properties.
2-(2-Methoxyethoxy)acetic Acid
- Structure : Methoxyethoxy (-OCH₂CH₂O-) chain linked to acetic acid.
- Properties :
- Applications : Metabolite of industrial glycol ethers; studied in toxicology .
Comparative Analysis Table
Research Findings and Implications
- Electronic Effects : The methoxy group in this compound likely enhances polarity compared to thiopheneacetic acid, improving solubility in aqueous systems .
- Biological Activity : Analogs like 2-thiopheneacetic acid show promise as enzyme inhibitors (e.g., mPGES-1 for inflammation ), suggesting the target compound could be optimized for similar targets.
- Synthetic Routes : Friedel-Crafts acylation and alkylation methods used for analogs may guide the synthesis of this compound.
Preparation Methods
Reaction Mechanism and Conditions
-
Preparation of Thiophene-2-Methanol :
Thiophene-2-methanol can be synthesized via reduction of thiophene-2-carbaldehyde using sodium borohydride () in methanol. The aldehyde group is selectively reduced to a primary alcohol, yielding thiophene-2-methanol with high purity. -
Alkoxide Formation :
The alcohol is deprotonated using a strong base such as sodium hydride () in tetrahydrofuran (THF) at 0–5°C to form the corresponding alkoxide. -
Nucleophilic Substitution :
The alkoxide reacts with ethyl bromoacetate () in a mixed solvent system (e.g., acetone/THF, 3:1 v/v) at 20–30°C for 6–8 hours. This step forms the ethyl ester intermediate, 2-(thiophen-2-ylmethoxy)acetate. -
Ester Hydrolysis :
The ester is hydrolyzed using aqueous sodium hydroxide (32% w/w) under reflux for 4–6 hours, followed by acidification with hydrochloric acid to pH 1.0–1.5. The final product is isolated via crystallization from toluene, yielding 2-(thiophen-2-ylmethoxy)acetic acid with >99% purity.
Key Data Table: Williamson Ether Synthesis
Mitsunobu Reaction for Ether Bond Formation
The Mitsunobu reaction enables ether synthesis under mild conditions, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine () to couple thiophene-2-methanol with methyl glycolate.
Reaction Protocol
-
Substrate Preparation :
Methyl glycolate () serves as the glycolic acid precursor, while thiophene-2-methanol is prepared as described above. -
Mitsunobu Coupling :
Equimolar amounts of thiophene-2-methanol and methyl glycolate are reacted in THF at 0°C under nitrogen. DEAD (1.1 equiv) and (1.1 equiv) are added dropwise, and the reaction proceeds for 12–16 hours at room temperature. -
Ester Hydrolysis :
The methyl ester intermediate is saponified using 2 M NaOH at 60°C for 3 hours, followed by acidification to isolate the carboxylic acid.
Key Advantages and Challenges
-
Advantages : High regioselectivity and mild reaction conditions.
-
Challenges : Requires stoichiometric amounts of DEAD and , increasing cost.
Nucleophilic Substitution Using Tosylated Intermediates
This method involves converting thiophene-2-methanol into a tosylate intermediate, which subsequently reacts with glycolic acid’s sodium salt.
Synthetic Steps
-
Tosylation of Thiophene-2-Methanol :
Thiophene-2-methanol is treated with tosyl chloride () in dichloromethane () using pyridine as a base at 0°C. The reaction yields thiophene-2-methyl tosylate. -
Substitution with Sodium Glycolate :
The tosylate reacts with sodium glycolate () in dimethylformamide (DMF) at 80°C for 12 hours. The glycolate anion displaces the tosylate group, forming the ether linkage. -
Acid Work-Up :
The product is acidified with dilute HCl, and the crude acid is recrystallized from ethyl acetate.
Comparative Yield Analysis
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Williamson Ether | 85 | 99.2 |
| Mitsunobu | 78 | 98.5 |
| Tosylate Substitution | 70 | 97.8 |
Halogen Exchange via Finkelstein Reaction
Adapting methodologies from thiophene chlorination, this route employs halogen exchange to activate the acetic acid precursor.
Procedure Overview
-
Synthesis of Chloroacetic Acid Thiophene Ester :
Thiophene-2-methanol reacts with chloroacetyl chloride () in the presence of triethylamine () to form the chloroester intermediate. -
Finkelstein Reaction :
The chloroester undergoes halogen exchange with sodium iodide () in acetone, yielding the iodoester. -
Hydrolysis to Carboxylic Acid :
The iodoester is hydrolyzed under basic conditions (pH 10–12) to produce the target acid.
Catalytic Decarboxylation of Malonic Acid Derivatives
Inspired by malonic acid decarboxylation in patent, this method involves condensing thiophene-2-methanol with diethyl malonate, followed by selective decarboxylation.
Reaction Pathway
Q & A
Q. What are the established synthetic routes for 2-(Thiophen-2-ylmethoxy)acetic acid, and how do reaction conditions influence yield?
The compound is typically synthesized via nucleophilic substitution or Friedel-Crafts acylation. For example, a thiophene derivative (e.g., 2-chloromethylthiophene) can react with glycolic acid derivatives under basic conditions. Key parameters include temperature (e.g., 50–80°C), choice of base (e.g., K₂CO₃), and solvent (e.g., acetonitrile), which significantly impact yield and purity. Lower temperatures (50°C) may reduce byproducts but extend reaction times, while higher temperatures (80°C) accelerate reactions but risk decomposition .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) and Gas Chromatography (GC) are essential for confirming purity and structural integrity. For crystallographic analysis, single-crystal X-ray diffraction using software like SHELXL (via the SHELX suite) resolves bond lengths and angles, critical for verifying stereochemistry. Mass spectrometry (MS) further validates molecular weight .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Proper personal protective equipment (PPE), including nitrile gloves and fume hoods, is mandatory. The compound should be stored in airtight containers at room temperature, away from oxidizers. Spills require neutralization with inert absorbents (e.g., vermiculite) and disposal per local regulations. Inhalation risks necessitate immediate fresh air exposure and medical consultation .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized while minimizing byproducts?
Stepwise optimization is recommended:
- Catalyst Screening : NaBr in acetonitrile improves substitution efficiency by stabilizing transition states .
- Temperature Gradients : Gradual heating (e.g., 50°C → 80°C) balances reaction speed and byproduct formation.
- Purification : Column chromatography or recrystallization (using acetone/water mixtures) enhances purity to >95% . Monitoring via Thin-Layer Chromatography (TLC) at each stage ensures intermediate quality.
Q. How can contradictions in crystallographic data (e.g., bond angles vs. computational models) be resolved?
Use high-resolution data (≤1.0 Å) and software like SHELXL for refinement. Discrepancies between experimental and computational results (e.g., DFT calculations) may arise from crystal packing effects. Cross-validation with spectroscopic data (e.g., IR for functional groups) and Hirshfeld surface analysis clarifies structural ambiguities .
Q. What role does this compound play in drug delivery systems or material science?
The compound’s ether and carboxylic acid groups enable conjugation with polymers or nanoparticles. For drug delivery, it can form pH-sensitive prodrugs via ester linkages, enhancing bioavailability. In material science, its derivatives improve stability in ceramic inks for 3D printing by modulating rheological properties .
Q. What advanced analytical techniques detect and quantify this compound in biological matrices?
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with electrospray ionization (ESI) offers high sensitivity (LOD ~0.1 ng/mL). For metabolic studies, isotope-labeled analogs (e.g., ¹³C) track degradation pathways. Alkoxyacetic acids, as metabolites, require derivatization (e.g., silylation) for Gas Chromatography-Mass Spectrometry (GC-MS) analysis .
Methodological Considerations
- Contradiction Analysis : When reproducibility issues arise, validate reagents (e.g., thiophene starting material purity via GC) and environmental controls (e.g., humidity during crystallization) .
- Data Interpretation : Use cheminformatics tools (e.g., PubChem, DSSTox) to cross-reference spectral libraries and predicted properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
